Ammonium 2-methylprop-2-ene-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of 153.20 g/mol. It is classified as a sulfonate ester containing an ammonium group, which contributes to its unique chemical properties and potential applications in various fields. The compound is also known by its IUPAC name, azanium; 2-methylprop-2-ene-1-sulfonate .
Ammonium 2-methylprop-2-ene-1-sulfonate falls under the category of organosulfonic acids and their derivatives. It is recognized for its role in polymer production and other industrial applications . The CAS number for this compound is 16083-28-6, which is used for regulatory and identification purposes.
The synthesis of ammonium 2-methylprop-2-ene-1-sulfonate can be achieved through the neutralization of 2-methylprop-2-ene-1-sulfonic acid with ammonium hydroxide. This reaction typically occurs in aqueous solution:
In industrial settings, large-scale reactors are often employed to ensure continuous feed of reactants and removal of products. This process allows for higher yields and purity by maintaining controlled reaction conditions.
The molecular structure of ammonium 2-methylprop-2-ene-1-sulfonate can be represented using various notations:
InChI=1S/C4H8O3S.H3N/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);1H3
CC(=C)CS(=O)(=O)[O-].[NH4+]
The structure consists of a sulfonate group attached to a branched alkene chain, contributing to its reactivity and solubility characteristics .
The compound has a molecular weight of 153.20 g/mol and features several functional groups that influence its chemical behavior. The presence of both sulfonate and ammonium groups makes it highly soluble in water.
Ammonium 2-methylprop-2-ene-1-sulfonate can participate in various chemical reactions typical for sulfonates and ammonium compounds:
The reactivity of the double bond allows for further functionalization or incorporation into larger polymer structures, making it valuable in material science .
The mechanism of action for ammonium 2-methylprop-2-ene-1-sulfonate primarily involves its role as a reactive intermediate in polymerization processes or as a surfactant in formulations:
These processes are crucial for developing materials with specific properties such as improved stability, solubility, or mechanical strength .
Ammonium 2-methylprop-2-ene-1-sulfonate exhibits several notable physical properties:
The chemical properties include:
Relevant data such as density, melting point, and boiling point are not extensively documented but can be inferred from similar compounds within its class .
Ammonium 2-methylprop-2-ene-1-sulfonate finds applications across various scientific fields:
Its versatility makes it an important compound within both industrial and academic settings .
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1